1-(2-Hydroxyethyl)imidazole-2-carbonitrile
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Overview
Description
1-(2-Hydroxyethyl)imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a hydroxyethyl group and a nitrile group Imidazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a hydroxyethylating agent in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents that facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nickel or palladium may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)imidazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)imidazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: Lacks the nitrile group, which may affect its reactivity and binding properties.
2-Cyanoimidazole: Lacks the hydroxyethyl group, which may influence its solubility and biological activity.
1-(2-Aminoethyl)imidazole-2-carbonitrile: Contains an amino group instead of a hydroxy group, which can alter its chemical and biological properties.
Uniqueness
1-(2-Hydroxyethyl)imidazole-2-carbonitrile is unique due to the presence of both hydroxyethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N3O |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c7-5-6-8-1-2-9(6)3-4-10/h1-2,10H,3-4H2 |
InChI Key |
OHKUYVQVIQLYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C#N)CCO |
Origin of Product |
United States |
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